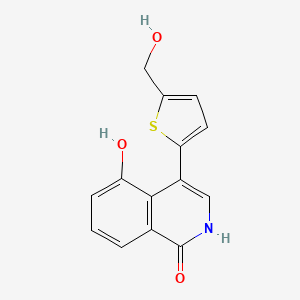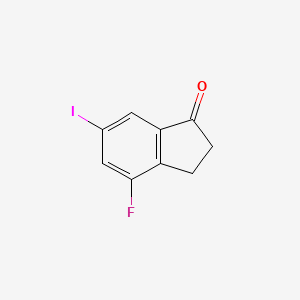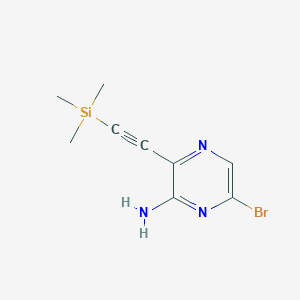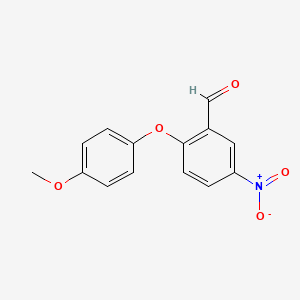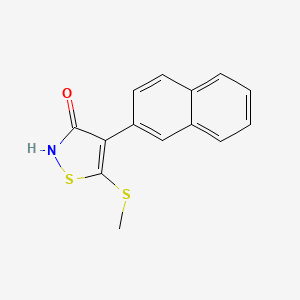
5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family These compounds are known for their diverse biological activities and are often used in various scientific research fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-thiol with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the isothiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the isothiazolone ring to other functional groups.
Substitution: The naphthalene ring and methylthio group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
科学研究应用
Chemistry
In chemistry, 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential antimicrobial, antifungal, or anticancer properties could be investigated in various biological assays.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isothiazolone ring is often associated with bioactivity, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolone ring can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
4-Isothiazolin-3-one: A simpler isothiazolone with known antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative used as a preservative.
Naphthalene derivatives: Compounds with similar aromatic structures, used in various chemical and industrial applications.
Uniqueness
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is unique due to the combination of the naphthalene ring and the isothiazolone moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
65182-43-6 |
|---|---|
分子式 |
C14H11NOS2 |
分子量 |
273.4 g/mol |
IUPAC 名称 |
5-methylsulfanyl-4-naphthalen-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS2/c1-17-14-12(13(16)15-18-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16) |
InChI 键 |
CODACRHHJJJBDG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=O)NS1)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
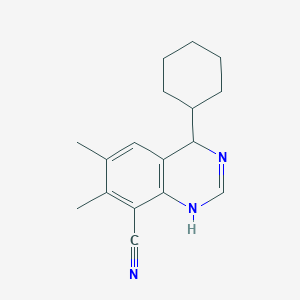

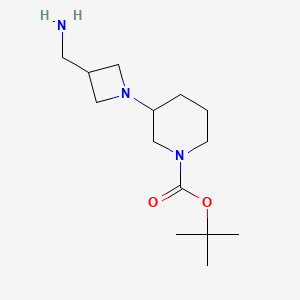
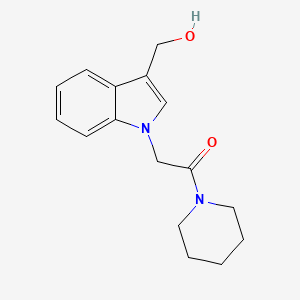
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
